molecular formula C8H13N3 B2526548 (3,5,6-Trimethylpyrazin-2-yl)methanamine CAS No. 866751-49-7

(3,5,6-Trimethylpyrazin-2-yl)methanamine

Cat. No.: B2526548
CAS No.: 866751-49-7
M. Wt: 151.213
InChI Key: GUZIZKBRHBGPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5,6-Trimethylpyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stroke Treatment

Recent advances in stroke treatment have focused on tetramethylpyrazine nitrones, including derivatives of ligustrazine, such as (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide. This compound has shown potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability, making it a promising therapeutic agent for stroke (Marco-Contelles, 2020).

Neuroprotective Effects

A ligustrazine derivative, (3,5,6-trimethylpyrazin-2-yl) methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate (T-VA), demonstrated neuroprotective effects on injured PC12 cells and in a rat model of ischemic stroke. It modulated nuclear transcription factor-κB/p65 and cyclooxygenase-2 expressions, leading to improved motor functions and reduced oxidative stress in stroke models (Li et al., 2015).

Antimicrobial Activities

New derivatives, such as certain azetidine and quinoline derivatives containing the (3,5,6-trimethylpyrazin-2-yl)methanamine moiety, have shown promising antimicrobial activities against various pathogenic strains. These compounds have been synthesized and characterized, indicating their potential as effective antibacterial and antifungal agents (Rao et al., 2013); (Thomas et al., 2010).

Catalytic Applications

Compounds with the this compound structure have been used in synthesizing complexes for catalytic applications. For instance, zinc(II) complexes bearing iminopyridines, including those with the trimethylpyrazin structure, were synthesized and shown to be effective in the ring-opening polymerization of lactides (Kwon et al., 2015).

Bone Disorders Treatment

A compound featuring the this compound moiety, identified through a high-throughput screening campaign, targeted the Wnt beta-catenin cellular messaging system for the treatment of bone disorders. This compound showed promising results in increasing trabecular bone formation rate in animal models (Pelletier et al., 2009).

Synthesis of Imidazopyrazines

In the field of organic chemistry, this compound derivatives have been used in the synthesis of imidazopyrazines. This approach utilizes the nitrogen atom's nucleophilicity in imidazoles for one-pot three-component synthesis, demonstrating the compound's versatility in organic synthesis (Galli et al., 2019).

Antitumor Activity

Derivatives of this compound, such as functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, have been studied for their antitumor activity against various human cancer cell lines, displaying promising cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Serotonin 5-HT1A Receptor Agonists

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds have been evaluated for ERK1/2 phosphorylation-preference and demonstrated robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis and Characterization of Schiff Bases

Schiff bases of 3-aminomethyl pyridine, including derivatives of this compound, have been synthesized and evaluated for anticonvulsant activity, showing potential as therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).

Properties

IUPAC Name

(3,5,6-trimethylpyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZIZKBRHBGPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.